molecular formula C19H21F3N4O B2905657 2-Phenyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}butan-1-one CAS No. 1775491-95-6

2-Phenyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}butan-1-one

Cat. No.: B2905657
CAS No.: 1775491-95-6
M. Wt: 378.399
InChI Key: WOOBPAFCOVEGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}butan-1-one is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which combines a phenyl group, a piperazine ring, and a pyrimidine ring with a trifluoromethyl group, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 2-Phenyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}butan-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step in this synthesis is the aza-Michael addition between diamine and the in situ generated sulfonium salt. This method provides a high yield of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-Phenyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but typically include derivatives with modified functional groups.

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including its ability to interact with specific molecular targets. Industrial applications include its use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target but often include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

2-Phenyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}butan-1-one can be compared with other similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles . These compounds share structural similarities, including the presence of a piperazine ring and a phenyl group. the trifluoromethyl group in this compound provides unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Properties

IUPAC Name

2-phenyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c1-2-15(14-6-4-3-5-7-14)18(27)26-10-8-25(9-11-26)17-12-16(19(20,21)22)23-13-24-17/h3-7,12-13,15H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOBPAFCOVEGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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